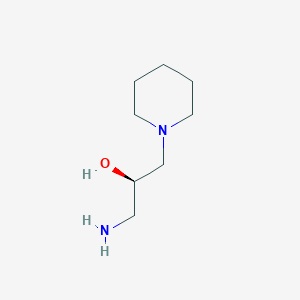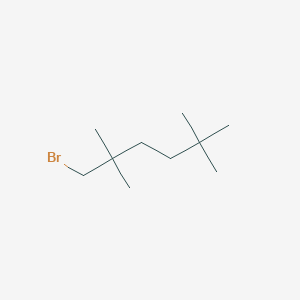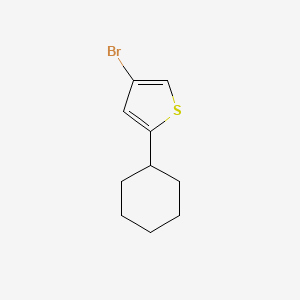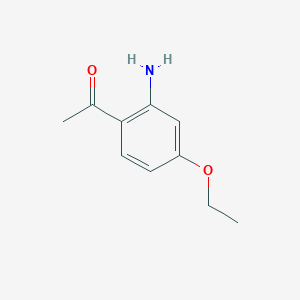![molecular formula C12H23NS B13217662 4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)
4-[(Cyclohexylsulfanyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclohexylsulfanyl)methyl]piperidine is a chemical compound with the molecular formula C12H23NS It is characterized by a piperidine ring substituted with a cyclohexylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with cyclohexylthiol in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods are optimized for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclohexylsulfanyl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the cyclohexylsulfanyl group.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Applications De Recherche Scientifique
4-[(Cyclohexylsulfanyl)methyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Cyclohexylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The cyclohexylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Cyclohexylthio)methyl]piperidine
- 4-[(Cyclohexylsulfanyl)ethyl]piperidine
- 4-[(Cyclohexylsulfanyl)propyl]piperidine
Uniqueness
4-[(Cyclohexylsulfanyl)methyl]piperidine is unique due to the specific positioning of the cyclohexylsulfanyl group on the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H23NS |
|---|---|
Poids moléculaire |
213.38 g/mol |
Nom IUPAC |
4-(cyclohexylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C12H23NS/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h11-13H,1-10H2 |
Clé InChI |
ZADRGVYEHSCXSF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)


![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)

![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)

![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
